molecular formula C22H35NO8 B10820409 Bisoprolol-d7 (hemifumarate)

Bisoprolol-d7 (hemifumarate)

Cat. No.: B10820409
M. Wt: 448.6 g/mol
InChI Key: RZPZLFIUFMNCLY-ABKVHYOTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bisoprolol-d7 (hemifumarate) involves the incorporation of deuterium atoms into the bisoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of bisoprolol-d7 (hemifumarate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Bisoprolol-d7 (hemifumarate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of bisoprolol-d7 (hemifumarate) typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from the reactions of bisoprolol-d7 (hemifumarate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Properties

Molecular Formula

C22H35NO8

Molecular Weight

448.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,2D3,14D;

InChI Key

RZPZLFIUFMNCLY-ABKVHYOTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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